tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C17H25N3O3 and a molecular weight of 319.40 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a benzyl group, and a hydrazinecarboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate involves several steps. One common synthetic route includes the reaction of pyrrolidine-1-carboxylic acid with benzyl chloride to form the benzyl ester. This intermediate is then reacted with hydrazine to form the hydrazinecarboxylate. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar tert-butyl group and piperazine ring but differs in the presence of a bromophenyl group.
Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester: This compound shares the pyrrolidine ring and tert-butyl ester but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-amino-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20(18)12-13-6-8-14(9-7-13)15(21)19-10-4-5-11-19/h6-9H,4-5,10-12,18H2,1-3H3 |
InChI Key |
IJBJXYHPGGFBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)N2CCCC2)N |
Origin of Product |
United States |
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